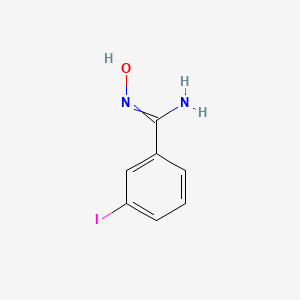

3-Iodo-N-hydroxy-benzamidine

概要

説明

3-Iodo-N-hydroxy-benzamidine is an organic compound with the molecular formula C7H7IN2O It is a derivative of benzamidine, where the benzene ring is substituted with an iodine atom at the third position and a hydroxy group at the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-hydroxy-benzamidine typically involves the iodination of N-hydroxy-benzamidine. One common method is the reaction of N-hydroxy-benzamidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

化学反応の分析

1.1. Benzamidine Formation via Amidoximes

-

Method : A two-step process begins with the formation of benzamidoximes (e.g., 8a–d ) through condensation of benzamidine precursors with hydroxylamine derivatives. Subsequent catalytic hydrogenation reduces the amidoxime to the benzamidine structure .

-

Conditions :

-

Yield : Moderate to high yields, with optimization via Mitsunobu protocols for alkyl chain elongation .

1.3. Click Chemistry for Triazole Derivatives

-

Method : Reaction of 2-(4-carbamimidoylphenoxy)acetohydrazide (3 ) with CS₂ and hydrazine, followed by a Schiff reaction with aromatic aldehydes .

-

Conditions : CuSO₄·5H₂O, sodium ascorbate, and propargyl alcohol in t-BuOH/water .

Mechanistic Insights

The synthesis of benzamidine derivatives involves key mechanistic steps, including hydrogen bonding and catalytic activation:

2.1. Transition State Analysis

-

Activation of Carbonyl Groups : The hydroxyl group of choline hydroxide (ChOH) acts as a proton acceptor, stabilizing transition states (e.g., TS-1 ) via hydrogen bonds. This reduces the activation energy barrier to 3 kcal·mol⁻¹ .

-

Intramolecular Cyclization : Formation of six-membered rings involves nucleophilic attack by lone pairs on carbonyl carbons, with water acting as a weak H-bond donor in transition states (e.g., TS-2 ) .

-

Ring Aromatization : Final steps exhibit low activation barriers (1.1–1.8 kcal·mol⁻¹) due to aromatic stabilization, facilitating product formation .

2.2. Metal-Mediated Reactions

-

Oxime Formation : Titanium complexes (e.g., 6 ) react with carbonyl compounds to form oxime ethers via nucleophilic attack, with DFT calculations confirming mechanism pathways .

-

Copper-Catalyzed Arylation : Oximes undergo Ullmann-type coupling with aryl halides, facilitated by oxidative insertion of copper into C–I bonds .

Functional Group Transformations

The iodine and hydroxy groups in 3-Iodo-N-hydroxy-benzamidine participate in diverse reactions:

3.1. Iodine-Mediated Functionalization

-

Iodoarene Chemistry : Reactions involve electrophilic activation of iodine (e.g., in polyvalent iodine compounds), enabling substitution or coupling. For example, hydroxy(phenyl)iodonium ions form oligomeric structures under aqueous conditions .

-

Carbonyl Functionalization : Iodine facilitates α-carbon functionalization in carbonyl compounds, a common theme in polyvalent iodine chemistry .

3.2. Hydroxy Group Reactivity

-

Condensation Reactions : Hydroxy groups participate in H-bonding and proton transfer steps, stabilizing intermediates during cyclization (e.g., in quinazolin-2-yl derivatives) .

-

Imine Formation : Hydroxy groups may undergo dehydration to form imine bonds during intramolecular reactions .

Analytical Characterization

Key spectroscopic data for this compound and analogs include:

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : 3-Iodo-N-hydroxy-benzamidine serves as an essential precursor for synthesizing more complex organic molecules. Its unique functional groups enable chemists to modify its structure to create derivatives with tailored properties.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against proteases. The hydroxy group can form hydrogen bonds with enzyme active sites, while the iodine atom can participate in halogen bonding, effectively inhibiting enzyme activity by blocking substrate access.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Medicine

- Therapeutic Potential : Research has explored the anti-inflammatory and antimicrobial activities of this compound. Its ability to inhibit specific enzymes involved in inflammatory processes suggests potential applications in treating inflammatory diseases.

- Anticancer Research : In vitro studies have shown that derivatives of benzamidine can inhibit the proliferation of cancer cell lines, indicating that this compound may also have anticancer properties warranting further investigation.

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes due to its unique reactivity and binding properties. This application is particularly relevant in fields requiring specialized chemical functionalities.

Periodontal Disease Treatment

A study highlighted the effectiveness of benzamidine derivatives in treating periodontal disease by targeting pathogenic bacteria while maintaining low toxicity towards human cells. This suggests that this compound could be beneficial in dental applications.

Anticancer Research

In vitro studies on benzamidine derivatives demonstrated significant inhibition of cancer cell proliferation in Hep-G2 cell lines. These findings support the potential use of this compound as a lead compound for developing anticancer therapies.

作用機序

The mechanism of action of 3-Iodo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can inhibit the activity of enzymes, particularly proteases, by blocking substrate access to the active site or altering the enzyme’s conformation.

類似化合物との比較

Similar Compounds

N-hydroxy-benzamidine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

3-Iodo-benzamidine: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

N-hydroxy-4-iodo-benzamidine: Similar structure but with the iodine atom at the fourth position, affecting its reactivity and binding properties.

Uniqueness

3-Iodo-N-hydroxy-benzamidine is unique due to the presence of both the iodine atom and the hydroxy group, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.

生物活性

3-Iodo-N-hydroxy-benzamidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves the modification of the benzamidine scaffold, which is known for its diverse biological activities. The compound can be synthesized through various methods, including condensation reactions with appropriate reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial potential of this compound against various pathogens. For instance, a study demonstrated that derivatives of benzamidine exhibited substantial inhibitory effects against Porphyromonas gingivalis and Escherichia coli, which are implicated in periodontal disease . The minimum inhibitory concentrations (MIC) were determined using micro-broth dilution methods, showing promising results for clinical applications.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | P. gingivalis | 8 |

| This compound | E. coli | 16 |

Cytotoxicity Analysis

In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated using human cell lines such as HEK-293. The results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial growth, such as LpxC, which is involved in lipopolysaccharide biosynthesis in gram-negative bacteria . This inhibition leads to increased susceptibility of bacteria to other antibiotics.

- Regulation of Cellular Processes : Compounds in the benzamidine class can modulate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .

Case Studies

- Periodontal Disease Treatment : A recent study focused on the application of benzamidine derivatives in treating periodontal disease. The findings indicated that these compounds could effectively target pathogenic bacteria while exhibiting low toxicity towards human cells .

- Anticancer Research : In vitro studies have explored the antiproliferative effects of benzamidine derivatives against cancer cell lines, including Hep-G2 cells. These studies revealed that certain derivatives could significantly inhibit cancer cell proliferation, warranting further investigation into their potential as anticancer agents .

特性

CAS番号 |

453565-59-8 |

|---|---|

分子式 |

C7H7IN2O |

分子量 |

262.05 g/mol |

IUPAC名 |

N'-hydroxy-3-iodobenzenecarboximidamide |

InChI |

InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChIキー |

ZJZWHLKOOXUKIV-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=CC(=C1)I)/C(=N/O)/N |

正規SMILES |

C1=CC(=CC(=C1)I)C(=NO)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。